Product packaging for ent-Copalyl diphosphate(Cat. No.:CAS No. 21738-30-7)

ent-Copalyl diphosphate

Cat. No.: B1235272
CAS No.: 21738-30-7
M. Wt: 450.4 g/mol
InChI Key: JCAIWDXKLCEQEO-PGHZQYBFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

ent-Copalyl diphosphate (ent-CPP) is an essential intermediate in the biosynthesis of labdane-related diterpenoids, a large superfamily of over 60,000 natural products . It is formed through the class II diterpene cyclase-catalyzed cyclization of the general C20 precursor geranylgeranyl diphosphate (GGPP) . This conversion represents the first committed step in the gibberellin phytohormone pathway, which is crucial for processes like seed germination, stem elongation, and development in plants . Beyond primary metabolism, ent-CPP serves as a central precursor to a vast array of specialized plant metabolites, including phytoalexins and allelopathic agents, which play roles in plant defense and communication . The enzyme responsible for its production, this compound synthase (ent-CPS), features a characteristic DXDD motif where the middle aspartate acts as a general acid to initiate cyclization . Structural analyses reveal that the active site of ent-CPS is located at the interface of its β and γ domains and contains a catalytic histidine-asparagine dyad that activates a water molecule, which then serves as the catalytic base for the reaction . This product is intended for research use only, specifically for studies in plant biochemistry, metabolic engineering, natural product biosynthesis, and enzyme mechanism studies. It is not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H36O7P2 B1235272 ent-Copalyl diphosphate CAS No. 21738-30-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21738-30-7

Molecular Formula

C20H36O7P2

Molecular Weight

450.4 g/mol

IUPAC Name

[(E)-5-[(1R,4aR,8aR)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] phosphono hydrogen phosphate

InChI

InChI=1S/C20H36O7P2/c1-15(11-14-26-29(24,25)27-28(21,22)23)7-9-17-16(2)8-10-18-19(3,4)12-6-13-20(17,18)5/h11,17-18H,2,6-10,12-14H2,1,3-5H3,(H,24,25)(H2,21,22,23)/b15-11+/t17-,18-,20+/m1/s1

InChI Key

JCAIWDXKLCEQEO-PGHZQYBFSA-N

SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Isomeric SMILES

C/C(=C\COP(=O)(O)OP(=O)(O)O)/CC[C@@H]1C(=C)CC[C@H]2[C@]1(CCCC2(C)C)C

Canonical SMILES

CC(=CCOP(=O)(O)OP(=O)(O)O)CCC1C(=C)CCC2C1(CCCC2(C)C)C

Synonyms

9,10-syn-copalyl diphosphate
9,10-syn-CPP
9betaH-labda-9(17),13-dien-15-ol diphosphate ester
copalyl pyrophosphate

Origin of Product

United States

Enzymology of Ent Copalyl Diphosphate Synthase Cps

Enzymatic Classification and Functional Description (EC 5.5.1.13)

ent-Copalyl diphosphate (B83284) synthase is formally classified under the Enzyme Commission (EC) number 5.5.1.13. wikipedia.orggenome.jpqmul.ac.ukexpasy.org This classification places it within the family of isomerases, specifically as an intramolecular lyase. wikipedia.org The systematic name for this enzyme class is ent-copalyl-diphosphate lyase (decyclizing). wikipedia.orgqmul.ac.uk Commonly used alternative names include ent-kaurene (B36324) synthase A and ent-kaurene synthetase A. wikipedia.orgqmul.ac.uk

Functionally, CPS catalyzes the conversion of the C20 isoprenoid precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), into the bicyclic intermediate, ent-copalyl diphosphate (ent-CPP). nih.gov This reaction is the first committed step in the biosynthesis of gibberellins (B7789140), a class of phytohormones crucial for plant growth and development. nih.gov Beyond its role in primary metabolism, the product ent-CPP also serves as a precursor for a wide range of secondary metabolites, including phytoalexins, which are defensive compounds produced by plants. wikipedia.orgnih.gov In rice, for instance, distinct CPS isoforms are dedicated to either gibberellin or phytoalexin biosynthesis, highlighting the enzyme's central role at a key metabolic branch point. nih.govoup.com

Enzyme Classification Details
EC Number 5.5.1.13 wikipedia.orggenome.jpqmul.ac.ukexpasy.org
Enzyme Family Isomerases wikipedia.org
Sub-class Intramolecular Lyases wikipedia.org
Systematic Name ent-copalyl-diphosphate lyase (decyclizing) wikipedia.orgqmul.ac.uk
Common Names ent-kaurene synthase A, ent-kaurene synthetase A wikipedia.orgqmul.ac.uk
Substrate (E,E,E)-geranylgeranyl diphosphate (GGPP) nih.gov
Product This compound (ent-CPP) nih.gov

Elucidation of the Reaction Mechanism

The conversion of the linear GGPP to the bicyclic ent-CPP is a sophisticated process involving a series of precisely controlled chemical transformations within the enzyme's active site.

Protonation-Initiated Cyclization Cascade of Geranylgeranyl Diphosphate (GGPP)

The catalytic cycle of this compound synthase is initiated by the protonation of the terminal carbon-carbon double bond of the substrate, geranylgeranyl diphosphate (GGPP). nih.govoup.com This acid-base catalysis mechanism is a hallmark of class II terpene cyclases. nih.govnih.gov The protonation event triggers a sequential cyclization cascade, where internal double bonds of the GGPP molecule add to the newly formed carbocationic center. nih.gov This electrophilic ring-closure reaction proceeds in a highly stereospecific manner, leading to the formation of the characteristic bicyclic labdane (B1241275) skeleton of this compound. nih.gov The entire process can be viewed as a cyclo-isomerization reaction, which aligns with the enzyme's classification as an isomerase. nih.gov The initiation of this cascade is a critical step, and studies involving kinetic isotope effects suggest that hydrogen tunneling may play a role in this proton transfer. nih.govd-nb.inforesearchgate.net

Formation and Stabilization of Carbocationic Intermediates

Following the initial protonation, the reaction proceeds through a series of high-energy carbocationic intermediates. nih.gov The active site of this compound synthase is predominantly hydrophobic, lined with numerous aliphatic and aromatic residues that create a specific environment to chaperone the cyclization cascade. researchgate.net This hydrophobic cavity helps to stabilize the transient carbocationic species and guide the folding of the substrate into a conformation conducive to cyclization. acs.org Quantum chemical calculations suggest that the reaction may proceed through complex rearrangements that avoid the formation of less stable secondary carbocations. acs.org The final carbocation intermediate in the formation of ent-CPP is the bicyclic ent-labda-13E-en-8-yl carbocation. researchgate.net The reaction is terminated by the deprotonation of this intermediate to yield the final product. nih.gov

Identification and Role of Active Site Catalytic Residues (e.g., Asparagine, Histidine, Aspartic Acid)

The catalytic activity of this compound synthase relies on a set of conserved amino acid residues within its active site. A key feature is the DxDD motif, which is characteristic of class II terpene cyclases. nih.govuniprot.org The central aspartic acid residue within this motif (D379 in Arabidopsis thaliana CPS) acts as the general acid, donating the proton that initiates the cyclization cascade. nih.govnih.gov

The proper orientation and function of this catalytic aspartate are supported by other residues. For instance, an asparagine residue (N425 in A. thaliana CPS), which is highly conserved in diterpene cyclases, forms a hydrogen bond with the catalytic aspartate, stabilizing its conformation. nih.gov In plant ent-CPP synthases, this asparagine is a key feature, whereas in some bacterial counterparts, a histidine residue fulfills a similar stabilizing role. acs.orgnih.gov

Furthermore, a conserved histidine-asparagine dyad (H263 and N322 in A. thaliana CPS) has been identified as crucial for the final deprotonation step. nih.gov These residues are believed to activate a water molecule that acts as the catalytic base. nih.govresearchgate.netresearchgate.net

Residue/Motif Function Example (A. thaliana CPS)
DxDD motif General acid catalysis; proton donation nih.govuniprot.orgD377IDD researchgate.net
Aspartic Acid General catalytic acid nih.govnih.govD379 nih.gov
Asparagine Stabilizes the catalytic aspartate via hydrogen bonding nih.govN425 nih.gov
Histidine-Asparagine dyad Activates a water molecule for deprotonation nih.govresearchgate.netresearchgate.netH263, N322 nih.gov

Involvement of Active Site Water Molecules in Catalysis

Water molecules within the active site of this compound synthase play critical roles in the catalytic mechanism. A key water molecule, coordinated by the conserved histidine and asparagine dyad (H263 and N322 in A. thaliana CPS), is proposed to function as the catalytic base. nih.govresearchgate.netresearchgate.net This activated water molecule is responsible for abstracting a proton from the final carbocationic intermediate, leading to the formation of the double bond in the product, this compound. nih.gov

Additionally, crystal structures have revealed the presence of "proton wires," which are channels of hydrogen-bonded water molecules and protein residues that connect the catalytic general acid (D379) to the bulk solvent. nih.gov These proton wires are thought to facilitate the transfer of protons to and from the active site, ensuring the regeneration of the catalytic acid for subsequent reaction cycles. nih.gov A specific water molecule, Wat91 in the A. thaliana CPS structure, interacts with the catalytic D379 and a conserved threonine residue (T421), further highlighting the integral role of solvent molecules in the enzyme's function. nih.gov

Cofactor Requirements and Their Mechanistic Contributions (e.g., Mg²⁺)

Like many enzymes that bind phosphate-containing substrates, this compound synthase requires a divalent metal cation, typically magnesium (Mg²⁺), for its activity. uniprot.orguniprot.org The Mg²⁺ ion is believed to coordinate with the diphosphate moiety of the GGPP substrate. uniprot.orgacs.org This interaction helps to properly position the substrate in the active site and may also facilitate the cyclization reaction by neutralizing the negative charge of the diphosphate group.

Interestingly, the sensitivity to Mg²⁺ concentration appears to differ between CPS enzymes involved in primary and secondary metabolism. Enzymes dedicated to gibberellin biosynthesis are often more sensitive to inhibition by high concentrations of Mg²⁺. rhea-db.org This inhibition is thought to be a regulatory mechanism to control the flux towards potent phytohormones. rhea-db.org A conserved basic residue, which is a histidine in gibberellin-related enzymes and an arginine in those for secondary metabolism, acts as a counter-ion to the DxDD motif and influences this Mg²⁺ sensitivity. rhea-db.org In some bacterial CPS enzymes, a DxxxxE motif has been suggested as a potential Mg²⁺-binding site. acs.orgnih.gov

Structural Biology of this compound Synthase

The three-dimensional architecture of this compound synthase (CPS) provides critical insights into its catalytic mechanism and evolutionary relationships with other terpene synthases. X-ray crystallography studies have revealed a modular protein structure with distinct domains that house the catalytic machinery responsible for the cyclization of geranylgeranyl diphosphate (GGPP). nih.govresearchgate.netnih.govvictoria.ac.nz

Alpha-Helical Domain Architecture (α, β, γ domains)

The α domain of CPS is considered a nonfunctional vestige of a class I cyclase. nih.gov It lacks the conserved metal-binding motifs, such as the DDxxD motif, which are essential for the ionization-dependent catalysis typical of class I enzymes. nih.gov Consequently, the class I active site within the α domain is shallow, exposed, and catalytically inactive. nih.gov

In stark contrast, the catalytically functional active site of CPS is a class II active site located in a deep cavity at the interface between the β and γ domains. nih.govresearchgate.net The β domain contains the crucial DxDD motif (specifically D³⁷⁷IDD in A. thaliana CPS), which provides the general acid catalyst (D379) required to initiate the cyclization cascade via protonation of the substrate. nih.gov The γ domain contributes to the formation of the active site cavity and is structurally more similar to the non-functional γ domain of the class I diterpene cyclase taxadiene synthase than to the functional γ domains of class II triterpene cyclases. nih.gov This modular architecture, where different domains are responsible for distinct catalytic functions (or lack thereof), highlights the evolutionary pathway that has allowed for the development of diverse chemical strategies in isoprenoid cyclization reactions. nih.govnih.govvictoria.ac.nz

Table 1: Domain Architecture and Function in A. thaliana CPS

DomainResidue Range (approx.)Key Motifs/FeaturesCatalytic Function
β Domain M84-I113, P325-Q533D³⁷⁷IDD motifHouses the functional Class II active site; initiates cyclization. nih.gov
γ Domain T114-F324Contributes to active site cavityPart of the functional Class II active site. nih.gov
α Domain A534-V802Lacks metal-binding motifsNonfunctional vestige of a Class I active site. nih.gov

Active Site Cavity Conformation and Substrate Analogue Binding

The active site of CPS resides within a deep, largely hydrophobic cavity at the interface of the β and γ domains. nih.govresearchgate.net This cavity is lined with numerous aliphatic and aromatic amino acid residues. nih.gov Specifically, the aromatic side chains of residues such as F329, W333, W369, and W505 are oriented to potentially stabilize the carbocation intermediates formed during the cyclization reaction through cation-π interactions. nih.gov

Studies using substrate analogues have provided a clearer picture of substrate binding. nih.govrcsb.org The crystal structure of A. thaliana CPS has been solved in complex with (S)-15-aza-14,15-dihydrogeranylgeranyl thiolodiphosphate, a linear substrate analogue. nih.govrcsb.org This analogue binds with its isoprenoid tail extending towards the base of the active site. nih.gov The nitrogen of the aza-group binds in proximity to the catalytic general acid, D379, within the D³⁷⁷IDD motif, mimicking the position of the C14=C15 double bond of the natural substrate, GGPP, just before protonation. nih.govresearchgate.net

Structural Comparisons with Other Class II Diterpene Cyclases and Terpene Synthases

The αβγ modular architecture of plant CPS is structurally similar to that of taxadiene synthase, another plant diterpene cyclase. nih.govresearchgate.netnih.gov However, their functionality is inverted: in CPS, the βγ domains form the active class II site while the α domain is inactive, whereas in taxadiene synthase, the α domain contains the active class I site and the βγ domains are vestigial. nih.govnih.gov This modularity demonstrates how gene fusion and subsequent neofunctionalization or subfunctionalization have driven the evolution of terpenoid biosynthesis in plants. nih.govresearchgate.net

When compared to class II triterpene cyclases like squalene-hopene cyclase (SHC), CPS shares the fundamental βγ domain fold that forms the active site. nih.govacs.org The binding of aza-substrate analogues near the conserved DxDD motif is also a shared feature. nih.govresearchgate.net However, the CPS active site is more open and solvent-accessible than that of SHC. nih.gov

Table 2: Structural Comparison of Representative Terpene Cyclases

EnzymeOrganismDomain ArchitectureActive Site LocationCatalytic Class
ent-CPS Arabidopsis thalianaαβγβγ interface nih.govresearchgate.netClass II nih.gov
Taxadiene Synthase Taxus brevifoliaαβγα domain nih.govClass I nih.gov
PtmT2 (ent-CPS) Streptomyces platensisβγβγ interface acs.orgClass II acs.org
Squalene-hopene cyclase Alicyclobacillus acidocaldariusβγβγ interface nih.govnih.govClass II nih.gov

Substrate Specificity and Enzymatic Promiscuity of CPS

While this compound synthase is defined by its primary role in converting GGPP to ent-CPP, research has shown that its catalytic capabilities can be surprisingly flexible. This section explores both its canonical function and the promiscuity revealed through protein engineering.

Conversion of Canonical Geranylgeranyl Diphosphate

The primary and defining function of this compound synthase (CPS) is the conversion of the linear C20 isoprenoid precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP), into the bicyclic intermediate, this compound (ent-CPP). uniprot.orguniprot.orgnih.gov This reaction is the first committed step in the biosynthesis of gibberellins, a crucial class of phytohormones that regulate various aspects of plant growth and development. uniprot.orgwikipedia.org The reaction is a complex cycloisomerization initiated by the protonation of the terminal double bond of GGPP by a catalytic acid within the enzyme's active site. nih.govnih.gov This triggers a cascade of cyclizations that ultimately forms the characteristic trans-decalin ring structure of ent-CPP. nih.gov This canonical activity is observed across various plant species, from Arabidopsis and maize to coffee and rice, where CPS enzymes provide the essential precursor for both primary metabolism (gibberellins) and, in some cases, specialized diterpenoid metabolism leading to phytoalexins. nih.govwikipedia.org

Engineered Product Chemistry through Mutagenesis

The precise mechanism of the final deprotonation step in the CPS catalytic cycle has been a subject of investigation, leading to the discovery of significant enzymatic promiscuity through site-directed mutagenesis. nih.govresearchgate.net Studies have identified a catalytic base group, composed of an active-site water molecule activated by a conserved histidine-asparagine dyad, as responsible for the terminal deprotonation step that yields ent-CPP. nih.govresearchgate.net

When these key residues are altered, the enzyme's product profile changes dramatically. For example, substituting the conserved histidine or asparagine residues with alanine (B10760859) in A. thaliana CPS prevents the normal deprotonation. nih.govresearchgate.net Instead of producing ent-CPP, the mutant enzymes catalyze the addition of water to the carbocation intermediate, resulting in the formation of a stereochemically novel product, ent-8-hydroxy-CPP. nih.govresearchgate.net This demonstrates a latent cyclohydratase activity.

Similarly, mutagenesis of a single histidine residue (H501) in the rice syn-copalyl diphosphate synthase (OsCPS4), an enzyme that produces a stereoisomer of ent-CPP, was found to induce a rearrangement of the carbocation intermediate rather than immediate deprotonation. acs.org This led to the production of a novel compound, syn-halimadienyl diphosphate. acs.org This inherent plasticity suggests that the evolution of new terpene synthases with diverse product outcomes can arise from relatively few mutations within the active site, providing a molecular basis for the vast diversity of labdane-related diterpenoids found in nature. nih.govresearchgate.net

Table 3: Products of Wild-Type and Mutant CPS Enzymes

EnzymeMutationSubstrateMajor Product(s)Reference
Wild-Type AtCPS NoneGGPPThis compound (ent-CPP) nih.govresearchgate.net
AtCPS Mutant H263A or N322AGGPPent-8-hydroxy-CPP nih.govresearchgate.net
Wild-Type OsCPS4 NoneGGPPsyn-copalyl diphosphate (syn-CPP) acs.org
OsCPS4 Mutant H501AGGPPsyn-halimadienyl diphosphate acs.org

Analysis of Hydroxylated and Novel this compound Analogues

Mechanistic studies into the catalytic action of this compound synthases (CPS) have revealed significant plasticity, allowing for the generation of novel hydroxylated analogues of this compound (ent-CPP). This has been demonstrated through site-directed mutagenesis of the CPS from Arabidopsis thaliana (AtCPS).

Research has identified a conserved histidine (H263 in AtCPS) and asparagine (N322 in AtCPS) dyad within the active site. nih.govresearchgate.net These residues are crucial for ligating a water molecule that acts as the catalytic base in the standard cycloisomerization reaction, which converts (E,E,E)-geranylgeranyl diphosphate (GGPP) into ent-CPP. nih.gov

Substitution of either of these key amino acid residues with alanine (i.e., creating H263A, N322A, and H263A/N322A mutants) fundamentally alters the reaction outcome. nih.govnih.gov Instead of facilitating the deprotonation that leads to ent-CPP, the disruption of the catalytic dyad results in the incorporation of a water molecule into the carbocation intermediate. This cyclo-hydratase activity yields stereochemically novel hydroxylated products. nih.govresearchgate.net

The primary products generated by these AtCPS mutants are an epimeric pair of 8-hydroxylated-ent-CPPs:

8β-hydroxy-ent-CPP

8α-hydroxy-ent-CPP

These compounds represent the first instance of a class II diterpene cyclo-hydratase producing the 9R,10R stereoisomer characteristic of the ent-labdane series. nih.gov Subsequent, more detailed analysis has indicated that the 8β-hydroxy-ent-CPP epimer is the predominant novel product formed by these mutants. iastate.edu

The product distribution from these enzymatic reactions is typically analyzed by gas chromatography-mass spectrometry (GC-MS) following dephosphorylation of the diphosphate products to their corresponding diols. nih.gov The findings from the analysis of wild-type and mutant AtCPS enzymes are summarized in the table below.

Table 1: Product Profile of Wild-Type and Mutant Arabidopsis thaliana this compound Synthase (AtCPS)

Enzyme Variant Substrate Major Product(s) Minor Product(s) Reference
Wild-Type AtCPS GGPP This compound None nih.gov
AtCPS:H263A GGPP 8β-hydroxy-ent-CPP, 8α-hydroxy-ent-CPP This compound nih.gov
AtCPS:N322A GGPP 8β-hydroxy-ent-CPP, 8α-hydroxy-ent-CPP This compound nih.gov

| AtCPS:H263A/N322A | GGPP | 8β-hydroxy-ent-CPP, 8α-hydroxy-ent-CPP | this compound | nih.gov |

This remarkable functional plasticity, where simple amino acid substitutions can switch an enzyme from a cyclase to a cyclo-hydratase, highlights a potential evolutionary pathway for the diversification of labdane-related diterpenoids in plants, originating from the core machinery of gibberellin phytohormone biosynthesis. nih.govresearchgate.net

Genetic and Molecular Biology of Ent Copalyl Diphosphate Synthase Genes

Gene Identification, Cloning, and Recombinant Expression in Heterologous Systems

The identification and characterization of ent-CPS genes have been fundamental to understanding diterpenoid biosynthesis. The first committed step in GA biosynthesis is catalyzed by CPS, which converts geranylgeranyl diphosphate (B83284) (GGPP) to ent-CPP. wiley.com In angiosperms, this is followed by the action of ent-kaurene (B36324) synthase (KS) to produce ent-kaurene. nih.gov

The cloning of ent-CPS genes from various plant species has been achieved through a variety of molecular techniques. For instance, in wheat (Triticum aestivum), three cDNAs encoding ent-CPS (TaCPS1, TaCPS2, and TaCPS3) were identified through in vitro assays using recombinant enzymes. jst.go.jp Similarly, researchers have successfully cloned and characterized ent-CPS genes from other important crops like maize (Zea mays), rice (Oryza sativa), and coffee (Coffea arabica). jst.go.jpacs.org In Coffea arabica, 17 putative terpene synthase genes were identified from the transcriptome, leading to the selection and annotation of two ent-copalyl diphosphate synthase (CaCPS) and three kaurene synthase (CaKS) genes. acs.org

Heterologous expression systems, particularly Escherichia coli, have been instrumental in validating the function of these cloned genes. researchgate.net Recombinant expression allows for the production of purified enzymes, which can then be used in in vitro assays to confirm their catalytic activity. For example, the ent-CPS gene from Andrographis paniculata (ApCPS) was expressed in E. coli, and the resulting enzyme was shown to convert GGPP to ent-CPP. researchgate.net This approach has also been used to study CPS from switchgrass, where in vivo activity assays in E. coli identified ent-CPP as the product of PvCPS14 and PvCPS15. oup.com

Challenges in recombinant expression, such as the presence of N-terminal transit peptides that can interfere with soluble expression in bacteria, have been overcome by expressing truncated versions of the enzymes. nih.govnih.gov This strategy has proven effective for obtaining active recombinant enzymes for biochemical studies.

The identification and functional characterization of ent-CPS genes have not been limited to plants. A monofunctional ent-CPS has also been isolated from the bacterium Streptomyces platensis. wikipedia.orgrcsb.org

Gene Expression Patterns and Transcriptional Regulation

The expression of ent-CPS genes is tightly regulated, both spatially and temporally, reflecting the diverse roles of their diterpenoid products in plant growth, development, and defense.

Studies across various plant species have revealed distinct tissue-specific expression patterns for different ent-CPS homologs, which often correlate with their specialized functions.

In rice (Oryza sativa), two primary ent-CPS genes, OsCPS1 and OsCPS2, exhibit differential localization. OsCPS1 transcripts are predominantly found in vascular bundle tissues and are crucial for gibberellin (GA) biosynthesis and normal growth. researchgate.netnih.govoup.com In contrast, OsCPS2 transcripts are mainly localized in epidermal cells, which are at the forefront of interactions with environmental stressors, and are involved in the production of phytoalexins for defense. researchgate.netnih.govoup.com This spatial separation of expression ensures that the plant can independently regulate primary and secondary metabolism. The non-redundant roles of these two genes are highlighted by the fact that a loss-of-function mutation in OsCPS1 leads to a severe dwarf phenotype due to GA deficiency, a condition that cannot be rescued by the presence of OsCPS2 under its native promoter. nih.govoup.com

A similar division of labor is observed in other plants. In aspen (Populus tremula), the ent-CPS gene (PttCPS1) shows high expression levels in the phloem, suggesting a potential transport of a GA precursor to the xylem where bioactive GAs are predominantly found. wiley.comnih.gov In Arabidopsis thaliana, the GA-biosynthetic gene AtCPS is expressed around vascular tissues, a pattern conserved among many higher plants for GA biosynthesis. oup.com

The following table summarizes the tissue-specific expression of various ent-CPS genes:

GeneOrganismPrimary Tissue of ExpressionAssociated Function
OsCPS1Rice (Oryza sativa)Vascular bundles, meristems researchgate.netnih.govGibberellin biosynthesis (growth) researchgate.net
OsCPS2Rice (Oryza sativa)Epidermal cells researchgate.netnih.govPhytoalexin biosynthesis (defense) researchgate.netoup.com
PttCPS1Aspen (Populus tremula)Phloem wiley.comnih.govGibberellin biosynthesis wiley.com
AtCPSArabidopsis thalianaVascular tissues oup.comGibberellin biosynthesis oup.com
TaCPS3Wheat (Triticum aestivum)-Gibberellin biosynthesis jst.go.jp
TaCPS1, TaCPS2Wheat (Triticum aestivum)-Putative phytoalexin biosynthesis jst.go.jpresearchgate.net

The expression of certain ent-CPS genes is significantly influenced by environmental stressors, highlighting their role in plant defense responses.

In several cereal crops, specific ent-CPS homologs are induced upon pathogen attack or exposure to abiotic stress. For instance, the maize gene An2 (ZmCPS2) is induced by attack from the fungus Fusarium. jst.go.jpiastate.edu Similarly, in rice, the transcription of OsCPS2 is stimulated by conditions that trigger phytoalexin biosynthesis, indicating its role as a regulatory point in this defense pathway. nih.gov Wheat also possesses stress-inducible ent-CPS genes, TaCPS1 and TaCPS2, which are functional homologs of rice defense-related CPS genes. oup.comresearchgate.net

Abiotic stresses such as salinity and oxidative stress can also modulate ent-CPS expression. In maize, knockout mutants of this compound synthase (zmcps) exhibited enhanced salt tolerance, suggesting a link between gibberellin biosynthesis and salt stress responses. frontiersin.org The expression of ZmCPS3 in maize roots is induced by oxidative stress, further supporting its involvement in stress response pathways. escholarship.org

The regulation of CPS gene expression is also observed in microorganisms. In Klebsiella pneumoniae, capsular polysaccharide (CPS) production, which is a key virulence factor, is stimulated by environmental glucose. plos.org Similarly, in Lactiplantibacillus plantarum, a plasmid-borne cps gene cluster was found to be responsible for CPS biosynthesis and conferred increased tolerance to environmental stresses like acid, NaCl, and H₂O₂. asm.org

The expression of ent-CPS genes is intricately linked with various plant hormonal signaling pathways, particularly those of gibberellins (B7789140) (GAs) and jasmonic acid (JA).

Given that ent-CPP is the precursor to GAs, there is a close regulatory relationship. In Arabidopsis, the expression of genes involved in the early stages of GA biosynthesis, including CPS, is subject to feedback regulation by the GA signaling pathway. nih.gov DELLA proteins, which are key repressors of GA signaling, are involved in this feedback loop. universiteitleiden.nl

There is also significant crosstalk between the GA and JA signaling pathways. In some cases, these hormones act synergistically, while in others, they have antagonistic effects. This interplay is crucial for regulating various developmental processes and stress responses. For instance, gibberellins can regulate the expression of genes in the tanshinone biosynthesis pathway, which are diterpenoid compounds with medicinal properties. nih.gov The expression of ent-CPS can, therefore, indirectly influence the production of these specialized metabolites through its role in GA biosynthesis. nih.gov Heat maps have been used to compare the expression of genes involved in both JA and GA synthesis, revealing the complex regulatory networks that govern these pathways. researchgate.net

Stress-Inducible Gene Expression and Environmental Response

Organization of Biosynthetic Gene Clusters Involving CPS Genes

In many organisms, the genes responsible for the biosynthesis of a particular secondary metabolite are physically clustered together on the chromosome. This organization facilitates the co-regulation of gene expression and the efficient production of the final product.

In plants, particularly in the cereal family (Poaceae), there is evidence for the clustering of genes involved in labdane-related diterpenoid biosynthesis. In rice and maize, the genes for phytoalexin biosynthesis are often found in clusters. For example, the OsCPS2 gene in rice, which is involved in phytoalexin production, is part of such a cluster. researchgate.net This clustering is thought to have arisen from the duplication and neofunctionalization of ancestral GA-biosynthetic genes. researchgate.net

The concept of biosynthetic gene clusters is also well-established in bacteria. In Escherichia coli and Klebsiella pneumoniae, the genes for capsular polysaccharide (CPS) synthesis are organized in cps gene clusters. nih.govnih.gov These clusters typically include genes for sugar biosynthesis, polymerization, and transport of the polysaccharide. nih.govnih.gov The organization of these clusters can be highly conserved, suggesting the possibility of lateral gene transfer between species. nih.gov In some bacteria, like Lactiplantibacillus plantarum, cps gene clusters can even be located on plasmids, which are mobile genetic elements. asm.org

The following table provides examples of organisms with biosynthetic gene clusters involving CPS genes:

OrganismType of ClusterAssociated ProductLocation
Rice (Oryza sativa)Phytoalexin biosynthesis clusterPhytoalexinsChromosome
Maize (Zea mays)Phytoalexin biosynthesis clusterPhytoalexinsChromosome
Escherichia coliCapsular polysaccharide (CPS) clusterCapsular polysaccharideChromosome nih.gov
Klebsiella pneumoniaeCapsular polysaccharide (CPS) clusterCapsular polysaccharideChromosome nih.gov
Lactiplantibacillus plantarumCapsular polysaccharide (CPS) clusterCapsular polysaccharideChromosome or Plasmid asm.org

Functional Diversification and Redundancy of CPS Homologs across Species

The evolution of the ent-CPS gene family has been marked by gene duplication events followed by functional diversification, leading to a wide array of diterpenoid products with specialized roles.

In many plant species, multiple ent-CPS homologs exist, often with distinct but sometimes overlapping functions. This functional redundancy can provide a buffer against mutations and allow for the evolution of new metabolic pathways.

The diversification of CPS function is particularly evident in the Lamiaceae family (mint family). In Isodon rubescens, five CPS genes were identified, with some producing ent-CPP for gibberellin and other diterpenoid biosynthesis, while others produce the stereoisomer normal-CPP, which leads to a different class of diterpenoids. nih.govresearchgate.net This demonstrates how gene duplication and subsequent changes in enzyme stereospecificity can drive the evolution of chemical diversity.

In the cereals, the split between GA-biosynthetic and defense-related CPS genes appears to be an ancient evolutionary event. nih.gov Rice, wheat, and maize all possess distinct CPS homologs dedicated to either primary metabolism (GA synthesis) or secondary metabolism (phytoalexin synthesis). jst.go.jpresearchgate.netoup.comresearchgate.net For example, while OsCPS1 in rice is essential for GA production, OsCPS2 and OsCPS4 are involved in phytoalexin biosynthesis. apsnet.org

The switchgrass (Panicum virgatum) genome contains an exceptionally large family of 31 diterpene synthase genes, including several ent-CPS homologs. oup.com Biochemical analysis of these enzymes revealed a complex metabolic network producing a variety of diterpenoid scaffolds, some of which had not been previously observed in plants. oup.com

While some CPS homologs have clearly defined, non-redundant roles, as seen with OsCPS1 and OsCPS2 in rice, there can also be a degree of functional overlap. nih.gov The presence of multiple CPS genes with similar functions can provide robustness to the metabolic network. However, the distinct expression patterns and catalytic properties of these homologs often point towards specialized roles that have evolved to meet the specific physiological needs of the plant.

Role of Ent Copalyl Diphosphate in Specific Biosynthetic Pathways

Gibberellin Phytohormone Biosynthesis Pathway

The biosynthesis of gibberellins (B7789140) (GAs), a class of phytohormones that regulate numerous aspects of plant growth and development, including seed germination, stem elongation, and flowering, begins with the formation of ent-CPP. oup.comwikipedia.orgportlandpress.com This initial step commits GGPP to the GA pathway. wikipedia.org

The formation of the tetracyclic diterpene hydrocarbon ent-kaurene (B36324) is a committed step in gibberellin biosynthesis. oup.com This process occurs via a two-step cyclization of GGPP. oup.com The first step is the protonation-initiated cyclization of GGPP to form the bicyclic intermediate ent-CPP, a reaction catalyzed by the class II diterpene cyclase, ent-copalyl diphosphate (B83284) synthase (CPS). researchgate.netoup.com

Subsequently, ent-CPP is utilized as the substrate for a class I diterpene cyclase, ent-kaurene synthase (KS). oup.com KS catalyzes the second cyclization, which is initiated by the ionization of the diphosphate group, to form the tetracyclic product ent-kaurene. oup.comchalmers.se This sequential action of CPS and KS is fundamental to the production of the gibberellin precursor in plants. portlandpress.comresearchgate.net

The enzymatic machinery for ent-kaurene biosynthesis exhibits a fascinating evolutionary divergence across different plant lineages. oup.com In higher plants, including angiosperms and gymnosperms, the two cyclization steps are catalyzed by two separate, monofunctional enzymes: ent-CPS and ent-KS. oup.comnih.gov These distinct enzymes are encoded by separate genes. nih.gov

In contrast, lower land plants, such as the moss Physcomitrella patens, and fungi utilize a single, bifunctional enzyme. wikipedia.orgoup.com This large protein contains two distinct active sites and catalyzes both the formation of ent-CPP from GGPP and its subsequent conversion to ent-kaurene. wikipedia.orgoup.com The bifunctional enzymes in lower plants are typically larger than the monofunctional enzymes found in higher plants. wikipedia.org Interestingly, bacteria that produce gibberellins, like Bradyrhizobium japonicum, also possess separate ent-CPS and ent-KS enzymes, suggesting an independent evolutionary assembly of this pathway compared to plants and fungi. nih.govuhsp.edu

Enzyme SystemPlant/Organism LineageDescription
Monofunctional Angiosperms (e.g., Arabidopsis thaliana, Oryza sativa), Gymnosperms (e.g., Picea glauca)Two separate enzymes, ent-copalyl diphosphate synthase (CPS) and ent-kaurene synthase (KS), catalyze the two-step conversion of GGPP to ent-kaurene. oup.comnih.gov
Bifunctional Mosses (e.g., Physcomitrella patens), FungiA single polypeptide contains two active sites to perform both the CPS and KS reactions sequentially. wikipedia.orgoup.com
Separate Monofunctional Bacteria (e.g., Bradyrhizobium japonicum)Two distinct enzymes, similar to higher plants, but representing an independently evolved pathway. nih.govuhsp.edu

Sequential Cyclization with ent-Kaurene Synthase

Specialized Labdane-Related Diterpenoid Biosynthesis

Beyond its role in primary metabolism, ent-CPP is a crucial precursor for a wide variety of specialized labdane-related diterpenoids. These compounds are not essential for basic survival but play critical roles in the plant's interaction with its environment, particularly in defense against pathogens and herbivores.

In rice (Oryza sativa), ent-CPP serves as a key branch-point intermediate for the biosynthesis of several classes of diterpenoid phytoalexins, which are antimicrobial compounds produced in response to pathogen attack. nih.govnih.gov Rice possesses multiple ent-CPS isoforms. One isoform, OsCPS1, is dedicated to gibberellin biosynthesis, while another, OsCPS2, is involved in the production of ent-CPP specifically for phytoalexin synthesis. researchgate.netnih.govresearchgate.net This partitioning allows the plant to regulate growth and defense pathways independently. oup.com

The ent-CPP produced by OsCPS2 is the precursor to:

Phytocassanes A-E : These phytoalexins are formed from ent-CPP via the intermediate ent-cassa-12,15-diene (B1248460). nih.govuniprot.org The enzyme ent-cassa-12,15-diene synthase (OsKSL7) acts on ent-CPP to form this precursor. uniprot.org

Oryzalexins A-F : The biosynthesis of this group of phytoalexins also starts from ent-CPP, which is converted to ent-sandaracopimaradiene (B1252091) by the enzyme OsKSL10. nih.govtandfonline.com

Momilactones A and B : While the direct precursor for momilactones is the diastereomer syn-CPP, the study of the broader diterpenoid biosynthetic network in rice highlights the importance of distinct CPP synthase products (ent-CPP vs. syn-CPP) in channeling precursors to different phytoalexin classes. nih.govtandfonline.commdpi.com

This compound is a precursor to numerous diterpenoids with significant medicinal properties.

Andrographolides : In Andrographis paniculata, a plant used extensively in traditional medicine, ent-CPP is the precursor for the biosynthesis of andrographolides, which possess anti-inflammatory and other therapeutic properties. researchgate.netnih.gov The enzyme ent-CPS from A. paniculata (ApCPS) has been identified and shown to catalyze the formation of ent-CPP from GGPP. researchgate.netresearchgate.net Silencing of the ent-CPS gene in this plant leads to a significant reduction in andrographolide (B1667393) accumulation. researchgate.net

Tanshinones : In Salvia miltiorrhiza (Danshen), a staple of traditional Chinese medicine, ent-CPP is an intermediate in the biosynthesis of not only gibberellins but also the pharmacologically active tanshinones. chalmers.se While the main pathway to tanshinones proceeds via miltiradiene, the characterization of the ent-kaurene pathway from ent-CPP provides crucial insights into the complex network of diterpenoid biosynthesis in this medicinal plant. chalmers.se

The role of ent-CPP extends to a wide range of other diterpenoids that serve defensive and ecological functions in various plant species.

Kauralexins and Dolabralexins : In maize (Zea mays), ent-CPP is the precursor to the kauralexin and dolabralexin families of phytoalexins. frontiersin.org Similar to rice, maize has a stress-inducible ent-CPS (ZmAN2) that channels the precursor into defensive compounds upon pathogen attack. frontiersin.org

Resin Acids : In coniferous gymnosperms, ent-CPP is a precursor in the gibberellin pathway. oup.com While the major resin acids are typically synthesized from the enantiomer, (+)-copalyl diphosphate, the study of ent-kaurene biosynthesis in conifers highlights the evolutionary divergence of diterpene synthase functions for primary and specialized metabolism. oup.comnih.gov

Cafestol (B1668206) and Kahweol (B1673272) : In coffee (Coffea arabica), ent-CPP is the intermediate for the production of ent-kaurene, which is the precursor to the coffee-specific diterpenes cafestol and kahweol. acs.orgnih.gov These compounds contribute to the biochemical profile of coffee beans and are noted for their nutraceutical properties. acs.orgnih.gov

Compound FamilyPlant SpeciesRole/SignificancePrecursor from ent-CPP
Gibberellins Most PlantsPhytohormones for growth and developmentent-Kaurene
Phytocassanes Oryza sativa (Rice)Phytoalexins (antimicrobial)ent-Cassa-12,15-diene
Oryzalexins A-F Oryza sativa (Rice)Phytoalexins (antimicrobial)ent-Sandaracopimaradiene
Andrographolides Andrographis paniculataMedicinal compounds (anti-inflammatory)Downstream of ent-CPP
Kauralexins Zea mays (Maize)Phytoalexins (defensive)ent-Isokaurene
Cafestol/Kahweol Coffea arabica (Coffee)Nutraceuticals, flavor/aromaent-Kaurene

Metabolic Engineering and Synthetic Biology Approaches for Ent Copalyl Diphosphate and Its Derivatives

Heterologous Production of ent-Copalyl Diphosphate (B83284) in Microbial Chassis

The heterologous production of ent-CPP is the foundational step for reconstituting the biosynthesis of its derivatives in microbial systems. This is achieved by expressing an ent-copalyl diphosphate synthase (CPS) gene from a plant or bacterial source in a suitable microbial chassis, such as Escherichia coli or Saccharomyces cerevisiae. researchgate.netnih.gov These microorganisms are preferred due to their well-characterized genetics, rapid growth, and established tools for genetic manipulation. nih.govacs.org

Researchers have successfully cloned and expressed various ent-CPS genes in microbial hosts. For example, an ent-CPS from Andrographis paniculata (ApCPS2), involved in the biosynthesis of the medicinal compound andrographolide (B1667393), was functionally expressed in both E. coli and S. cerevisiae. nih.govresearchgate.net Similarly, the bacterial ent-CPS PtmT2 from Streptomyces platensis, part of the biosynthetic pathway for platensimycin (B21506), was characterized and produced in E. coli. nih.govacs.org The choice of both the enzyme source and the microbial host is critical, as factors like codon usage, protein folding, and the availability of the precursor GGPP can significantly impact the functional expression and activity of the enzyme. researchgate.net

Table 1: Examples of Heterologous Production of this compound

ent-CPS EnzymeSource OrganismMicrobial ChassisReference
ApCPS2Andrographis paniculataSaccharomyces cerevisiae, Escherichia coli nih.govresearchgate.net
PtmT2Streptomyces platensis CB00739Escherichia coli nih.govacs.org
ent-CPSBradyrhizobium japonicumEscherichia coli nih.gov
AtCPSArabidopsis thalianaEscherichia coli nih.gov

Reconstruction and Optimization of this compound Dependent Pathways in Engineered Organisms

Once the production of ent-CPP is established, the subsequent steps of the desired biosynthetic pathway can be reconstituted. This involves introducing additional enzymes, such as kaurene synthases (KS) and various cytochrome P450 monooxygenases (CYPs), that convert ent-CPP into more complex diterpenoids. jmb.or.krcjnmcpu.com A primary challenge is to optimize the metabolic flux towards the target product by balancing the expression of pathway enzymes and enhancing the supply of precursors. nih.gov

A common strategy involves strengthening the native mevalonate (B85504) (MVA) pathway in S. cerevisiae or the methylerythritol phosphate (B84403) (MEP) pathway in E. coli to increase the intracellular pool of GGPP. nih.govnih.gov For instance, in an effort to produce ent-copalol, the dephosphorylated product of ent-CPP, in S. cerevisiae, the MVA pathway was reinforced, and competing pathways that drain the precursor pool were weakened. nih.govresearchgate.net Similarly, the reconstruction of the steviol (B1681142) biosynthetic pathway in E. coli for producing natural sweeteners involved integrating key MEP pathway genes (dxs, dxr, idi) along with the ent-kaurene (B36324) pathway genes (ggpps, cps, ks) into the bacterial genome. nih.gov

Table 2: Engineered ent-CPP Dependent Pathways in Microbial Hosts

Target ProductMicrobial HostKey Engineering StrategiesReference
ent-CopalolSaccharomyces cerevisiaeStrengthening MVA pathway, weakening competing pathways, optimizing acetyl-CoA supply. nih.govresearchgate.netnih.gov
SteviolEscherichia coliIntegration of MEP pathway genes (dxs, dxr, idi) and ent-kaurene pathway genes (ggpps, cps, ks). nih.gov
Gibberellins (B7789140) (GA3, GA4)Yarrowia lipolyticaReconstruction of the gibberellin biosynthetic pathway. jmb.or.kr
AethiopinoneSalvia sclarea (Hairy Roots)Overexpression of GGPPS and CPPS; silencing of competing ent-CPPS in the gibberellin pathway. frontiersin.orgfrontiersin.org

Engineering of Novel Diterpenoid Skeletons through CPS Modification and Pathway Diversification

The modularity of diterpenoid biosynthesis, where a class II CPS generates the initial bicyclic intermediate and a class I kaurene synthase-like (KSL) enzyme catalyzes the subsequent cyclization, offers opportunities for generating structural diversity. researchgate.netresearchgate.net By modifying the CPS or combining it with different KSLs, novel diterpenoid skeletons can be created. The inherent promiscuity of some terpene synthases can be harnessed to expand the chemical space beyond what is found in nature. beilstein-journals.org

Functional characterization of CPS and KSL gene families from various plants has revealed a diverse set of enzymes that can be used as building blocks for combinatorial biosynthesis. researchgate.net For example, studies in rice (Oryza sativa) have identified multiple CPS and KSL enzymes responsible for producing different diterpene phytoalexins from either ent-CPP or its diastereomer, syn-CPP. researchgate.nettandfonline.com Engineering the active site of a CPS could alter its product specificity, leading to the formation of different copalyl diphosphate isomers, which could then be acted upon by various KSLs to produce novel scaffolds. While direct engineering of CPS for novel skeletons is an emerging area, pathway diversification by pairing a single CPS with a library of KSL enzymes has shown promise in generating a range of diterpenoids. researchgate.net

Table 3: Approaches for Diterpenoid Diversification from CPP Intermediates

Engineering ApproachEnzymes/Pathways InvolvedOutcome/PotentialReference
Combinatorial BiosynthesisPairing a single CPS with various KSLs from different plant sources (e.g., Isodon rubescens).Generation of diverse diterpene skeletons including ent-kaurene, labdane (B1241275), and clerodane types. researchgate.net
Exploiting Enzyme PromiscuityUsing terpene cyclases that naturally produce multiple products from a single substrate.Creation of non-natural biosynthetic pathways and expansion of terpene chemical diversity. beilstein-journals.org
Pathway BranchingUtilizing different CPS enzymes (e.g., OsCPS4 for syn-CPP) to create alternative intermediates for KSLs.Production of distinct classes of diterpenoids, such as syn-stemar-13-ene from syn-CPP. researchgate.net

Strategies for Enhanced Titer and Yield in Bioproduction Systems

A major goal of metabolic engineering is to achieve high titers and yields of the target compound to ensure economic viability. Several strategies have been developed to enhance the production of ent-CPP-derived diterpenoids in microbial cell factories. These approaches can be broadly categorized into optimizing precursor supply, reducing metabolic drain to competing pathways, and improving the efficiency of the biosynthetic enzymes themselves. jmb.or.krnih.gov

Key strategies include:

Enhancing Precursor Supply: Overexpression of genes in the upstream MVA or MEP pathways is a common method to boost the availability of GGPP. nih.govnih.gov Additionally, optimizing the supply of central metabolites like acetyl-CoA, the ultimate carbon source for isoprenoids in the MVA pathway, has proven effective. nih.gov

Eliminating Competing Pathways: Knocking out or down-regulating genes that divert precursors away from the target pathway can significantly increase product yield. This includes, for example, silencing genes in competing branches of diterpenoid metabolism, such as the gibberellin pathway when targeting other diterpenoids. frontiersin.orgfrontiersin.org

Enzyme Engineering and Expression Optimization: Improving the catalytic activity of pathway enzymes through methods like site-directed mutagenesis can overcome bottlenecks. For instance, a saturation mutation in ApCPS2 (ApCPS2Met413Ser) was shown to significantly increase the titer of ent-copalol. nih.gov Furthermore, fusing enzymes that catalyze consecutive steps can promote substrate channeling and reduce the loss of intermediates, leading to higher efficiency. nih.govnih.gov

Fermentation Process Optimization: Fine-tuning fermentation conditions, such as media composition and fed-batch strategies, is crucial for maximizing cell density and productivity, ultimately leading to higher product titers. mdpi.com

Through a combination of these strategies, a titer of 35.6 mg/L for ent-copalol was achieved in S. cerevisiae, which represented the highest reported titer at the time. nih.govnih.gov

Table 4: Strategies for Enhancing Titer and Yield of ent-CPP Derivatives

StrategyExample ApplicationHost OrganismReported OutcomeReference
Optimizing Acetyl-CoA SupplyOverexpression of ALD6, knockout of CIT2.Saccharomyces cerevisiaeIncreased titer of ent-copalol. nih.gov
Enzyme Engineering (Site-directed Mutagenesis)ApCPS2Met413Ser mutant.Saccharomyces cerevisiaeSignificantly improved ent-copalol titer. nih.gov
Enzyme FusionFusion of ApCPS2Met413Ser and DPP1.Saccharomyces cerevisiaeReduced intermediate loss, increased ent-copalol to 35.6 mg/L. nih.govnih.gov
Blocking Competing PathwaysSilencing of ent-CPPS gene for gibberellin biosynthesis.Salvia sclarea (Hairy Roots)2.2-fold increase in total abietane (B96969) diterpenoids. frontiersin.org
Genomic Integration (CRISPR-Cas9)Integration of MEP and ent-kaurene pathway genes.Escherichia coliStable production of steviol. nih.gov

Advanced Research Methodologies for Ent Copalyl Diphosphate Studies

Enzyme Activity Assays and Kinetic Characterization

Enzyme activity assays are fundamental to characterizing ent-copalyl diphosphate (B83284) synthases (CPS). These assays typically involve incubating the purified recombinant enzyme with its substrate, geranylgeranyl diphosphate (GGPP), and necessary cofactors, followed by quantification of the product, ent-CPP. acs.orgnih.gov The product is often analyzed using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS) after dephosphorylation of the product. acs.orgoup.com

Kinetic characterization provides crucial data on the catalytic efficiency and substrate affinity of the enzyme. The Michaelis-Menten constant (Km) and the catalytic rate constant (kcat) are determined by measuring initial reaction velocities at varying substrate concentrations. nih.gov For instance, the ent-CPP synthase PtmT2 from Streptomyces platensis was found to have a kcat of 1.8 ± 0.1 s-1 and a Km of 44 ± 5 µM for GGPP. nih.gov Similarly, studies on rice ent-copalyl diphosphate synthases, OsCPS1 and OsCPS2/OsCyc2, revealed comparable kinetic values, indicating similar catalytic efficiencies despite their different roles in primary and secondary metabolism. tandfonline.com

These assays have also been instrumental in determining optimal reaction conditions, such as pH and the requirement for divalent metal ions. oup.comtandfonline.com Most CPS enzymes show a preference for Mg2+ as a cofactor, although other divalent cations can sometimes support activity to a lesser extent. nih.govtandfonline.com Interestingly, some CPS activities are inhibited by high concentrations of both Mg2+ and the substrate GGPP, suggesting a potential feedback or feed-forward regulatory mechanism. tandfonline.comresearchgate.net

Table 1: Kinetic Parameters of Selected ent-Copalyl Diphosphate Synthases
EnzymeOrganismKm (µM) for GGPPkcat (s-1)Reference
PtmT2Streptomyces platensis44 ± 51.8 ± 0.1 nih.gov
OsCPS1Oryza sativa (rice)Not specifiedNot specified, but noted as similar to OsCPS2/OsCyc2 tandfonline.com
OsCPS2/OsCyc2Oryza sativa (rice)Not specifiedNot specified, but noted as similar to OsCPS1 tandfonline.com
AtCPSArabidopsis thalianaNot specified1.8 nih.gov

Site-Directed Mutagenesis and Saturation Mutagenesis for Structure-Function Analysis

Site-directed mutagenesis is a powerful tool for probing the roles of specific amino acid residues in enzyme function. By systematically replacing targeted amino acids, researchers can assess their importance in substrate binding, catalysis, and structural integrity. In the study of CPS, this technique has been crucial for identifying key catalytic residues. For example, the highly conserved DXDD motif is essential for the protonation-initiated cyclization reaction. tandfonline.comresearchgate.net Mutating the central aspartate of this motif to alanine (B10760859) in the Andrographis paniculata CPS (ApCPS) resulted in a complete loss of function. researchgate.net

In the ent-CPS from Arabidopsis thaliana (AtCPS), mutagenesis studies have elucidated the function of residues in the active site. nih.govrcsb.org For instance, N425, which forms a direct hydrogen bond with the general acid D379, and T421, which interacts with D379 through a water molecule, are both critical for orienting the catalytic aspartate. nih.govrcsb.org Mutations of these residues impact catalytic activity. nih.gov Similarly, mutagenesis of a conserved histidine-asparagine dyad in AtCPS led to the production of a novel hydroxylated ent-CPP product, revealing the role of these residues in activating a water molecule that acts as the catalytic base for deprotonation. nih.gov

Saturation mutagenesis, a technique where a specific codon is replaced with all other possible amino acid codons, allows for a more comprehensive analysis of a residue's functional role. In silico saturation mutagenesis of Arabidopsis thalianaent-CPS has been used to screen for variants with potentially improved stability and substrate affinity, identifying key single and double mutants for further experimental validation. researchgate.net

Table 2: Summary of Key Site-Directed Mutagenesis Studies on ent-Copalyl Diphosphate Synthases
EnzymeOrganismMutated Residue(s)Effect on FunctionReference
AtCPSArabidopsis thalianaN425, T421, R340, D503Help orient the general acid D379 for catalysis. nih.govrcsb.org
AtCPSArabidopsis thalianaE211Proposed to be a ligand to Mg2+ required for optimal catalytic activity. nih.govrcsb.org
PtmT2Streptomyces platensisD128A, E133A, K402AD128A and E133A significantly dropped kcat values. K402A abolished the ability to transform GGPP into ent-CPP. acs.orgnih.gov
AtCPSArabidopsis thalianaH263A, N322ALed to the production of epimeric 8-hydroxylated-ent-CPPs, identifying these residues as part of the catalytic base group. nih.gov
ApCPSAndrographis paniculataAsp in DXDD motif to AlaResulted in loss of function. researchgate.net

X-ray Crystallography and Cryo-Electron Microscopy for Structural Elucidation of CPS

Determining the three-dimensional structure of CPS is essential for understanding its mechanism at a molecular level. X-ray crystallography has been the primary method for this, providing high-resolution snapshots of the enzyme, often in complex with substrate analogs or inhibitors.

The crystal structure of ent-CPS from Arabidopsis thaliana was solved at a resolution of 1.55 Å, revealing a three-domain architecture (α, β, and γ). nih.govrcsb.org This high-resolution structure clarified ambiguities from a previous lower-resolution model, showing well-defined positions for the diphosphate group of a bound substrate analog and an extensive network of solvent molecules. nih.govrcsb.org It also identified two "proton wires"—channels of hydrogen-bonded solvent and protein residues—that connect the general acid D379 to the bulk solvent, potentially facilitating proton transfer during catalysis. nih.govrcsb.org

The first crystal structure of a bacterial type II diterpene synthase, PtmT2 from Streptomyces platensis, was solved at 1.80 Å resolution. acs.orgresearchgate.netrcsb.org This structure revealed a double α-barrel fold characteristic of type II terpene synthases and identified a potential DxxxxE motif for Mg2+ binding, which is distinct from the motifs found in plant enzymes. acs.orgresearchgate.netrcsb.org

Cryo-electron microscopy (cryo-EM) has emerged as a complementary technique, particularly for studying large, flexible, or multi-component protein complexes. Cryo-EM studies of a syn-copalyl diphosphate synthase from rice (OsCyc1) have revealed different oligomeric states of the enzyme, including dimers and tetramers, and provided a structure of a mutant enzyme in complex with the substrate GGPP. researchgate.netpdbj.orgrcsb.orgnih.gov A recent cryo-EM structure of the bifunctional CPS from Penicillium fellutanum showed a hexameric prenyltransferase domain with an open conformation, providing insights into the oligomeric assembly of these enzymes. nih.gov

Table 3: Crystallographic and Cryo-EM Data for Selected Copalyl Diphosphate Synthases
EnzymeOrganismMethodResolution (Å)PDB IDKey FindingsReference
AtCPSArabidopsis thalianaX-ray Crystallography1.554LIXαβγ domain architecture; identified "proton wires" to the active site. rcsb.org
PtmT2Streptomyces platensisX-ray Crystallography1.805BP8First structure of a bacterial type II DTS; identified a DxxxxE Mg2+-binding motif. rcsb.org
OsCyc1Oryza sativa (rice)Cryo-EM3.508I6PRevealed a tetrameric state. rcsb.org
OsCyc1 D367A-GGPP complexOryza sativa (rice)Cryo-EM4.0Not specifiedStructure in complex with substrate GGPP. nih.gov
PfCPS PrenyltransferasePenicillium fellutanumCryo-EM2.81Not specifiedRevealed an open hexamer conformation. nih.gov

Isotopic Labeling Studies for Mechanistic Elucidation and Stereochemical Analysis

Isotopic labeling is a powerful technique for tracing the path of atoms through a chemical reaction, providing definitive evidence for reaction mechanisms and stereochemistry. In the study of ent-CPP synthesis, substrates such as GGPP are synthesized with stable isotopes like deuterium (B1214612) (2H) or carbon-13 (13C) at specific positions. wiley.comuni-konstanz.de The labeled substrate is then incubated with the enzyme, and the position of the labels in the resulting product is determined, typically by NMR spectroscopy or mass spectrometry.

These studies have been instrumental in confirming the proposed cyclization cascade for various diterpene synthases. wiley.com For example, experiments with specifically labeled GGPP have elucidated the stereochemical course of the cyclization, including the facial selectivity of the initial protonation and subsequent ring closures. wiley.comuni-konstanz.de Incubation of GGPP in deuterium oxide (D2O) can reveal whether a proton from the solvent is incorporated into the product, which is key to understanding protonation and deprotonation steps. wiley.com For instance, such an experiment helped demonstrate the reprotonation at C-3 during the formation of spata-13,17-diene. wiley.com

Stereochemical analysis using labeled substrates has also been applied to related terpene cyclases, such as tuberculosinyl diphosphate synthase from Mycobacterium tuberculosis, where [14-2H]GGPP was used to show that protonation at C-14 proceeds from the Si face. wiley.comuni-konstanz.de These mechanistic details, established through isotopic labeling, are crucial for a complete understanding of how CPS enzymes achieve their remarkable stereochemical control. tandfonline.comnih.govwiley.comwikipedia.org

Computational Chemistry and Molecular Modeling Approaches

Computational methods have become indispensable in modern enzymology, complementing experimental data to provide a dynamic and detailed picture of enzyme function.

In the absence of an experimentally determined structure, homology modeling can be used to generate a reliable three-dimensional model of a protein based on the known structure of a related protein (the template). This approach was used to model the N- and C-terminal domains of a diterpene synthase-phosphatase, AsDMS, using the crystal structures of a phosphatase and the this compound synthase PtmT2 as templates, respectively. researchgate.net Such models are valuable for predicting the location and architecture of the active site and for generating hypotheses about the roles of specific residues, which can then be tested experimentally. escholarship.org The bifunctional ent-kaurene (B36324) synthase from Physcomitrella patens (PpCPS/KS) has also been characterized using bioinformatics tools, including comparative analysis and homology modeling, to understand its evolutionary relationship with other terpene synthases. tandfonline.com

Molecular docking is a computational technique used to predict the preferred binding orientation of a small molecule (ligand) to a protein target. It is widely used to study how substrates like GGPP or inhibitors fit into the active site of CPS. rcsb.orgnih.govescholarship.orgnih.gov Docking studies with PtmT2 suggested the catalytically active conformation of GGPP, providing a structural basis for the ensuing cyclization cascade. acs.orgnih.govresearchgate.net By modeling the binding of both the substrate (GGPP) and the product (ent-CPP), researchers can identify key interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—that stabilize the ligand in the active site and orient it for catalysis. nih.gov These simulations, often combined with site-directed mutagenesis data, help to build a comprehensive model of enzyme-substrate recognition and catalysis. acs.orgnih.gov

In Silico Enzyme Design and Mutagenesis Assessment

The study of this compound synthase (CPS), the enzyme responsible for producing the gibberellin precursor this compound (ent-CPP), has been significantly advanced by computational approaches. In silico methods, including rational enzyme design and saturation mutagenesis, allow researchers to predict and analyze the effects of amino acid substitutions on enzyme stability, substrate affinity, and catalytic function before undertaking laborious laboratory experiments. researchgate.netnih.gov

Rational enzyme design relies on a detailed understanding of the enzyme's three-dimensional structure and catalytic mechanism. Crystal structures of CPS from various organisms, such as Arabidopsis thaliana (AtCPS) and the bacterium Streptomyces platensis (PtmT2), have revealed key features of the active site. nih.govnih.govresearchgate.net The active site contains conserved motifs, like the D³⁷⁷XDD motif in AtCPS, which are crucial for catalysis. nih.gov The middle aspartate residue (D379 in AtCPS) is known to initiate the cyclization of the substrate, geranylgeranyl diphosphate (GGPP). nih.gov Computational modeling and docking studies can simulate how the substrate binds within the active site and how specific amino acid residues interact with it. nih.govacs.org

One powerful in silico technique is saturation mutagenesis, where computational tools are used to generate and evaluate all possible mutations at every position in the protein. researchgate.netnih.gov For instance, a study on A. thalianaent-CPS generated 15,257 non-synonymous variants using the SNAP2 tool. researchgate.netnih.gov These virtual mutants were then screened based on predicted effects on protein stability (change in Gibbs free energy, ΔΔG) and ligand-substrate affinity. This process can identify mutations that may enhance enzyme function. researchgate.net For example, in silico analysis identified six single mutations in AtCPS that were predicted to improve stability and affinity, which were then combined to create double mutants with potentially further enhanced properties. researchgate.net

Site-directed mutagenesis studies, guided by these computational predictions, have confirmed the critical roles of specific residues. nih.govacs.org Mutating key residues in the active site, such as the conserved histidine and asparagine dyad that activates a water molecule for catalysis in AtCPS, can dramatically alter the enzyme's product outcome. nih.gov Substituting these residues with alanine led to the production of novel hydroxylated ent-CPP products, demonstrating the enzyme's inherent plasticity. nih.gov Similarly, mutagenesis of the DxxxxE motif in the bacterial PtmT2 enzyme confirmed its role in binding the Mg²⁺ cofactor, which is essential for activity. researchgate.netacs.org

Table 1: Examples of In Silico Mutagenesis Studies on this compound Synthases

EnzymeOrganismMethodKey FindingsReference(s)
ent-CPSArabidopsis thalianaComputer-Aided Saturation Mutagenesis (SNAP2 tool)Generated 15,257 virtual mutants; identified 6 single and subsequent double mutants with predicted improved stability and ligand affinity. researchgate.netnih.gov
AtCPSArabidopsis thalianaSite-Directed Mutagenesis (guided by structural analysis)Mutation of the H263 and N322 residues resulted in novel cyclo-hydratase activity, producing 8-hydroxylated-ent-CPPs. nih.gov
PtmT2Streptomyces platensisSite-Directed Mutagenesis (structure-based)Confirmed that the DxxxxE motif is involved in binding the essential Mg²⁺ cofactor. researchgate.netacs.org
SmCPSSalvia miltiorrhizaVirtual Modeling and MutagenesisIdentified residues E203 and K238 as important for substrate binding and conformational changes during catalysis. pakbs.org

Transcriptional Profiling Techniques (e.g., qRT-PCR, RNA-Seq) for Gene Expression Analysis

Understanding the regulation of ent-CPP biosynthesis requires analyzing the expression of the genes encoding ent-CPS and other enzymes in the pathway. Transcriptional profiling techniques like quantitative reverse transcription PCR (qRT-PCR) and RNA sequencing (RNA-Seq) are essential tools for this purpose. biorxiv.orgfrontiersin.orgresearchgate.net

Quantitative RT-PCR (qRT-PCR) allows for the precise measurement of the transcript levels of specific genes. This technique has been instrumental in discovering the distinct roles of different ent-CPS genes within the same plant. In rice (Oryza sativa), which has two ent-CPS genes, qRT-PCR analysis revealed that OsCPS1 and OsCPS2 have different expression patterns. oup.comnih.gov OsCPS1 transcripts are abundant in tissues associated with growth, such as vascular bundles, and are primarily involved in the biosynthesis of gibberellins (B7789140) (GAs). oup.comnih.gov In contrast, OsCPS2 is expressed at much lower levels in these tissues but is localized to epidermal cells, suggesting a role in defense against pathogens. oup.comnih.gov Similarly, studies in wheat (Triticum aestivum) have used qRT-PCR to measure the expression of the this compound synthase gene (TaCPS) under different conditions, such as biochar administration, to understand its role in growth. researchgate.net

RNA-Seq provides a comprehensive, unbiased view of the entire transcriptome, allowing researchers to identify all differentially expressed genes (DEGs) between different samples. This global approach is powerful for discovering novel genes involved in a pathway or for understanding the complex regulatory networks that control biosynthesis. For example, RNA-Seq analysis of a shade-tolerant mutant of perennial ryegrass revealed that GA biosynthesis genes, including CPS, were significantly down-regulated compared to the wild type, linking shade tolerance to reduced GA levels. frontiersin.org In studies on coffee (Coffea arabica), RNA-Seq was used to identify putative terpene synthase genes, and the expression profiles of CaCPS1 and CaKS3 were found to correlate with the accumulation of the diterpenes cafestol (B1668206) and kahweol (B1673272). acs.orgnih.gov RNA-Seq has also been applied to investigate floral transition in peach and loquat, where changes in the expression of GA pathway genes, including ent-CPS, were correlated with developmental shifts. frontiersin.orgnih.gov

Table 2: Application of Transcriptional Profiling in ent-CPP Related Research

TechniqueOrganismStudy FocusKey FindingsReference(s)
qRT-PCR Rice (Oryza sativa)Functional differentiation of OsCPS1 and OsCPS2OsCPS1 is highly expressed in vascular tissues for GA biosynthesis (growth), while OsCPS2 is expressed in the epidermis for defense. oup.comnih.gov
qRT-PCR Rice (Oryza sativa)Abiotic stress responseAnalyzed expression of OsKSL genes (downstream of ent-CPP) in different tissues and under GA or PAC (GA inhibitor) treatment. mdpi.com
RNA-Seq Perennial Ryegrass (Lolium perenne)Shade tolerance mechanismGA biosynthesis genes, including CPS, were down-regulated in a shade-tolerant mutant, suggesting a role for GA in this trait. frontiersin.org
RNA-Seq Coffee (Coffea arabica)Diterpene biosynthesisIdentified CaCPS1 and CaKS3 genes whose expression profiles matched cafestol and kahweol accumulation. acs.orgnih.gov
RNA-Seq Loquat (Eriobotrya japonica)Regulation of floweringExogenous GA application altered the expression of numerous genes, including those in the DELLA-mediated signaling pathway downstream of ent-CPP. frontiersin.org
RNA-Seq Solanum torvumSeed germinationIdentified thousands of genes regulated by GA treatment, including those for hormone biosynthesis and signaling. mdpi.com

Chromatographic and Spectroscopic Techniques for Product Verification in Research (e.g., HPLC, GC-MS, NMR for enzyme products)

Following the heterologous expression of ent-CPS genes and in vitro enzyme assays, robust analytical techniques are required to separate, identify, and structurally elucidate the resulting products. The primary methods employed are high-performance liquid chromatography (HPLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. frontiersin.orgnih.govtandfonline.comnih.gov

High-Performance Liquid Chromatography (HPLC) is often used for the analysis and purification of the direct, phosphorylated product, ent-CPP. acs.org Because ent-CPP is a non-volatile, polar molecule containing a diphosphate group, it is not suitable for direct GC-MS analysis. HPLC can be used to monitor the enzymatic reaction by separating the substrate (GGPP) from the product (ent-CPP). acs.org In a study on PtmT2 from S. platensis, HPLC was used to track the conversion of GGPP to a new peak, which was then purified for further analysis. nih.govacs.org

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common technique for identifying the dephosphorylated and often cyclized products derived from ent-CPP, such as ent-kaurene. researchgate.netoup.com In many experimental setups, particularly when enzymes are expressed in E. coli, endogenous phosphatases in the host cell remove the diphosphate group from ent-CPP, yielding ent-copalol. nih.govfrontiersin.org This alcohol, or its further cyclized derivative ent-kaurene (produced in coupled assays with an ent-kaurene synthase), is volatile enough for GC-MS analysis. oup.com The sample is injected into the GC, where compounds are separated based on their boiling points and interaction with a capillary column. The separated compounds then enter the mass spectrometer, which generates a fragmentation pattern (mass spectrum) that serves as a chemical fingerprint, allowing for identification by comparison to authentic standards and spectral libraries. oup.commdpi.com

Nuclear Magnetic resonance (NMR) Spectroscopy is the definitive method for unambiguous structure elucidation of enzyme products. nih.govtandfonline.comnih.gov While GC-MS can identify a compound based on its retention time and mass spectrum, NMR provides detailed information about the carbon-hydrogen framework of the molecule, allowing for the determination of its precise structure and stereochemistry. nih.govacs.org For example, when researchers characterized the product of the ZmCPS4 enzyme from maize, they first observed a novel peak by GC-MS. frontiersin.org To confirm its identity as the unusual 8,13-CPP, the product was produced in large-scale cultures, purified by HPLC, and its structure was conclusively determined by NMR analysis. frontiersin.org Similarly, the products of mutated AtCPS and the bacterial PtmT2 were confirmed as novel hydroxylated ent-CPPs and standard ent-CPP, respectively, using NMR. nih.govnih.gov

Table 3: Analytical Techniques for Verification of ent-CPS Enzyme Products

TechniqueAnalyte(s)PurposeExample StudyReference(s)
HPLC This compound (ent-CPP), GGPPQuantifying reaction kinetics, monitoring product formation, purification of the phosphorylated product.Analysis of PtmT2 from S. platensis showed conversion of GGPP to ent-CPP and allowed for product purification. nih.govacs.org
GC-MS ent-kaurene, ent-copalol, other diterpenes/diterpenolsIdentification of dephosphorylated and/or further cyclized enzyme products by comparing retention time and mass spectra to standards.Coupled assays of PgCPS and PgKS from white spruce produced ent-kaurene, which was identified by GC-MS. oup.com
NMR This compound, ent-copalol, novel diterpenoidsUnambiguous structural and stereochemical elucidation of purified enzyme products.The product of the ZmCPS4 enzyme from maize was definitively identified as 8,13-copalyl diphosphate by NMR. frontiersin.org

Evolutionary Biology of Ent Copalyl Diphosphate Synthases

Phylogenetic Relationships and Gene Duplication Events within Diterpene Synthase Families

The typical plant terpene synthase (TPS) family, to which ent-copalyl diphosphate (B83284) synthases belong, is thought to have originated in land plants following their divergence from charophytic algae. pnas.org Phylogenetic and biochemical evidence strongly suggests that the ancestral TPS gene encoded a bifunctional enzyme with both class I and class II activities, capable of producing ent-kaurene (B36324) from geranylgeranyl diphosphate (GGPP) for phytohormone synthesis. pnas.orgmdpi.compnas.org This ancestral synthase likely possessed a three-domain (γβα) architecture. oup.com

Early in the evolution of land plants, the ancestral TPS gene underwent at least two significant gene duplication events. pnas.orgmdpi.comoup.com These duplications were foundational, giving rise to three ancient and distinct TPS lineages that have evolved dynamically through subfunctionalization and neofunctionalization. pnas.orgoup.com

The three major lineages are:

The TPS-c subfamily: This group retains enzymes involved in gibberellin biosynthesis. mdpi.com It includes bifunctional CPS/KS (ent-kaurene synthase) enzymes as well as monofunctional CPSs that resulted from subfunctionalization. pnas.orgoup.com In angiosperms, the two cyclization steps for ent-kaurene are typically catalyzed by two separate monofunctional enzymes, a CPS (TPS-c) and a KS (ent-kaurene synthase) (TPS-e). researchgate.net

The TPS-e/f subfamily: This lineage arose from the subfunctionalization of the ancestral bifunctional gene, leading to monofunctional class I ent-kaurene synthases (KS) that act on the ent-CPP product of CPS. pnas.orgoup.com While primarily associated with phytohormone production, members of both the TPS-c and TPS-e/f subfamilies have been recruited into specialized metabolism through subsequent gene duplications and neofunctionalization. pnas.org

The TPS-a/b/d/g/h subfamilies: This large group of subfamilies appears to have arisen from a neofunctionalization event where a duplicated ancestral gene was diverted entirely to specialized (secondary) metabolism. pnas.orgoup.com The initial enzyme in this lineage was likely a bifunctional diterpene synthase, but it no longer produced ent-kaurene. rsc.org This lineage has since undergone extensive diversification, leading to a vast array of specialized diterpenoids. pnas.org

In gymnosperms, the evolution of diterpene synthases for primary and secondary metabolism followed different paths. While specialized resin acid biosynthesis is catalyzed by bifunctional diTPSs, the gibberellin pathway relies on two monofunctional enzymes, a CPS and a KS, similar to angiosperms, highlighting a conserved evolutionary path for primary metabolism. researchgate.net The duplication events that separated synthases for primary and secondary metabolism are predicted to have occurred before the divergence of gymnosperms and angiosperms. researchgate.net

Table 1: Major Plant TPS Subfamilies Involving ent-Copalyl Diphosphate Metabolism
TPS SubfamilyPrimary Evolutionary OriginTypical FunctionExample Enzyme Activity
TPS-cSubfunctionalizationGibberellin biosynthesis (primary metabolism), specialized metabolisment-Copalyl diphosphate synthase (CPS)
TPS-e/fSubfunctionalizationGibberellin biosynthesis (primary metabolism), specialized metabolisment-Kaurene synthase (KS)
TPS-h/d/a/b/gNeofunctionalizationSpecialized (secondary) metabolismVarious bifunctional and monofunctional diterpene synthases

Convergent Evolution of Class II Diterpene Synthases across Kingdoms (Plants, Fungi, Bacteria)

Class II diterpene synthases, which catalyze the initial protonation-initiated cyclization of GGPP, are not exclusive to plants. They are also found in fungi and bacteria, where they participate in the biosynthesis of a diverse range of diterpenoid natural products. acs.org The presence of these enzymes, particularly ent-CPS, across different kingdoms points to a fascinating story of convergent evolution, where similar catalytic functions have arisen independently from distinct ancestral proteins.

Plants: Plant ent-CPSs are members of the TPS family and typically feature a three-domain (αβγ) structure, although some have lost domains over time. pakbs.orgnih.gov The class II active site, responsible for producing ent-CPP, is located between the β and γ domains and utilizes a characteristic DxDD motif, where the central aspartate acts as the catalytic acid. pnas.orgpnas.org

Fungi: Fungal class II diterpene synthases also exist, contributing to the production of various secondary metabolites. Like their plant counterparts, they catalyze the formation of a bicyclic diphosphate intermediate.

Bacteria: For a long time, the evolutionary origins of the fused, multi-domain structure of plant TPSs were unclear, as no bacterial counterparts had been identified. oup.com However, the discovery of bifunctional diterpene cyclases/synthases (DCSs) and monofunctional class II diterpene synthases in bacteria has filled this evolutionary gap. oup.comacs.org For instance, PtmT2 from Streptomyces platensis was confirmed as a bacterial ent-CPS. acs.org Unlike plant enzymes, bacterial class II diTPSs like PtmT2 consist only of the βγ domains and utilize a DxxxxE motif for binding Mg2+ and the substrate's diphosphate moiety, a distinct feature compared to the plant DxDD motif. acs.org

The independent evolution of ent-CPS activity in these different kingdoms, utilizing distinct protein scaffolds and sometimes different catalytic motifs, is a clear example of convergent evolution. This underscores the fundamental importance of the ent-copalyl diphosphate intermediate as a precursor for constructing complex and biologically active molecules.

Table 2: Comparison of ent-Copalyl Diphosphate Synthase Features Across Kingdoms
FeaturePlantsFungiBacteria
Enzyme FamilyTerpene Synthase (TPS)Fungal Diterpene SynthasesBacterial Type II Diterpene Synthases
Typical Domain StructureTri-domain (αβγ) or Bi-domain (αβ)VariesBi-domain (βγ)
Class II Catalytic MotifDxDDVariesDxxxxE (e.g., PtmT2)
Evolutionary ContextPart of a large, functionally diverse gene family derived from a bifunctional ancestorIndependent evolution for secondary metabolismConsidered an evolutionary precursor to plant TPSs

Modular Domain Evolution and Neofunctionalization in Plant Diterpene Cyclases

The evolution of plant diterpene synthases is characterized by the modularity of their domain architecture. pakbs.org The ancestral plant diTPS was likely a tri-domain (γβα) enzyme. oup.com This modularity has been a key driver of functional diversification, allowing for the separation of catalytic activities (subfunctionalization) and the evolution of new ones (neofunctionalization).

The class II cyclase activity, which produces ent-CPP, resides in the active site formed at the interface of the N-terminal γ and β domains. pnas.orgpnas.org The class I synthase activity, which further processes the cyclic intermediate, is located in the C-terminal α domain. acs.org

Evolutionary diversification has proceeded through several mechanisms:

Subfunctionalization: The ancestral bifunctional CPS/KS gene duplicated, and the resulting copies specialized. One copy retained the class II activity to become a monofunctional CPS (TPS-c), while the other retained class I activity to become a monofunctional KS (TPS-e/f). pnas.orgoup.comresearchgate.net This separation of functions is characteristic of gibberellin biosynthesis in angiosperms and gymnosperms. researchgate.net

Neofunctionalization: Gene duplication also provided the raw material for evolving new functions. pnas.org Duplicates of genes from primary metabolism were freed from selective pressure, allowing them to accumulate mutations and acquire novel catalytic activities for specialized metabolism. pnas.orgrsc.org For example, some bifunctional enzymes in the TPS-c subfamily from liverworts no longer function as CPS/KS but instead catalyze rearrangements to yield different diterpene scaffolds like kolavenyl diphosphate. pnas.org

Domain Loss: The evolution of the broader TPS family also involved the loss of domains. The loss of the γ domain from the ancestral tri-domain architecture is a key event that gave rise to the bi-domain structure seen in most modern mono- and sesquiterpene synthases. nih.gov Evidence suggests this domain loss was not a singular event but has occurred independently multiple times, highlighting the complex evolutionary history of the TPS family. nih.gov Similarly, loss of the class II cyclase activity appears to have preceded the γ domain loss in several TPS subfamilies (e.g., TPS-a, -b, -g). pnas.org

This modular evolution, driven by duplication, functional divergence, and domain loss, has enabled plants to explore a vast chemical space, generating thousands of labdane-related diterpenoids from the foundational ent-CPP scaffold. nih.gov

Table 3: Modular Evolution and Functional Divergence in Plant Diterpene Synthases
Evolutionary MechanismMolecular ChangeFunctional OutcomeResulting Enzyme Type
SubfunctionalizationLoss of Class I activitySpecialization in first cyclization stepMonofunctional ent-CPS (TPS-c)
SubfunctionalizationLoss of Class II activitySpecialization in second cyclization stepMonofunctional ent-KS (TPS-e/f)
NeofunctionalizationMutation in Class II active siteProduction of alternative diterpene scaffolds (e.g., kolavenyl diphosphate)Specialized Diterpene Cyclases
Domain LossLoss of γ-domainLeads to bi-domain mono-/sesquiterpene synthasesTPS-a, TPS-b subfamilies

Implications of Horizontal Gene Transfer in Microbial this compound Synthase Evolution

The origin of the plant TPS gene family itself appears to be the result of a horizontal gene transfer (HGT) event. The discovery of fused, tri-domain bifunctional DCSs in bacteria that are structurally similar to plant TPSs provides strong support for this hypothesis. oup.com

The leading theory posits that the ancestral land plant acquired a fused, bifunctional γβα-tridomain diterpene cyclase/synthase from a bacterium. oup.com This bacterial enzyme was likely already functioning as a CPS-KS. Phylogenetic analysis places these bacterial DCSs between the two major clades of the plant TPS family, consistent with them being representative of the ancestral gene that was transferred. oup.com

This singular HGT event was a pivotal moment in plant evolution. It provided the genetic toolkit—a bifunctional enzyme capable of producing the precursor to gibberellins (B7789140)—that was essential for the regulation of growth and development in a terrestrial environment. From this single transferred gene, the entire plant TPS family radiated through the processes of gene duplication, subfunctionalization, and neofunctionalization described above, ultimately giving rise to the immense diversity of terpenoid compounds found in plants today. pnas.orgoup.com The subsequent evolution within bacteria and the independent evolution in fungi represent separate trajectories, but the bacterial origin of the foundational plant gene highlights the crucial role of HGT in shaping metabolic pathways across kingdoms.

Q & A

Q. What is the role of ent-copalyl diphosphate in diterpenoid biosynthesis pathways?

ent-Copalyl diphosphate (ent-CPP) serves as a pivotal intermediate in the biosynthesis of gibberellins (plant hormones) and specialized diterpenoids. It is synthesized via the cyclization of geranylgeranyl diphosphate (GGPP) catalyzed by ent-CPP synthase (ent-CPS), a type II terpene synthase. This reaction involves protonation-initiated cyclization, forming the characteristic ent-labdane skeleton . For example, in rice (Oryza sativa), ent-CPP is a precursor for phytoalexins like momilactones, which are critical for stress responses .

Q. How can researchers detect and quantify ent-CPP in plant tissues?

Methodological approaches include:

  • LC-MS/MS : Using reverse-phase chromatography coupled with tandem mass spectrometry to separate and identify ent-CPP based on its mass-to-charge ratio (m/z ~ 428 for the diphosphate anion).
  • Isotopic labeling : Incorporating ¹³C-labeled GGPP into in vitro assays to track enzymatic conversion to ent-CPP .
  • Enzymatic assays : Recombinant ent-CPS proteins expressed in E. coli or yeast systems are incubated with GGPP, and products are validated via NMR or GC-MS .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in phylogenetic analyses of ent-CPS isoforms across plant species?

Discrepancies arise due to functional divergence (e.g., rice ent-CPS1 for gibberellins vs. ent-CPS2 for defense compounds). To address this:

  • Subcellular localization : Use GFP-tagged isoforms to confirm plastidial vs. cytoplasmic roles .
  • Enzyme kinetics : Compare catalytic efficiency (kcat/Km) of isoforms with GGPP and alternative substrates.
  • CRISPR/Cas9 knockouts : Validate gene function in planta by analyzing metabolite profiles in mutant lines .

Q. How can ent-CPP synthase engineering improve diterpenoid yields in heterologous systems?

Strategies include:

  • Saturation mutagenesis : Targeting residues in the active site (e.g., DxDD motif) to alter product specificity or enhance catalytic activity .
  • Computational modeling : Using tools like HotSpot Wizard to predict beneficial mutations based on structural data (e.g., Arabidopsis ent-CPS) .
  • Chimeric enzymes : Combining domains from ent-CPS and downstream kaurene synthases to create fused pathways in microbial hosts .

Q. What multi-omics approaches integrate transcriptomic and metabolomic data to study ent-CPP flux in stress responses?

  • Co-expression networks : WGCNA (Weighted Gene Co-expression Network Analysis) links ent-CPS transcripts with stress-induced diterpenoid profiles .
  • Metabolic flux analysis (MFA) : ¹³C-tracing quantifies ent-CPP turnover rates under jasmonate elicitation .
  • CRISPR-interference (CRISPRi) : Represses ent-CPS expression to dissect its role in defense pathways .

Data Interpretation and Methodological Challenges

Q. How should researchers address discrepancies in ent-CPS kinetic data across studies?

Variations in reported Km values (e.g., 5–20 µM for GGPP) may stem from:

  • Assay conditions : pH, divalent cations (Mg²⁺ vs. Mn²⁺), and detergent use (e.g., Triton X-100) .
  • Enzyme purity : His-tagged vs. untagged recombinant proteins affecting activity .
  • Substrate analogs : Competitive inhibition by non-natural diphosphates (e.g., farnesyl diphosphate) .

Q. What structural features of ent-CPS determine substrate specificity and product stereochemistry?

Key insights from X-ray crystallography (e.g., Arabidopsis ent-CPS):

  • Active-site topology : A hydrophobic cavity accommodates GGPP, with Asp-rich motifs (DxDD) stabilizing carbocation intermediates .
  • Loop dynamics : Flexible loops near the active site modulate substrate entry and product release .
  • Mutagenesis validation : Substituting residue Q438 in rice ent-CPS2 shifts product profile from ent-CPP to syn-CPP .

Emerging Research Directions

Q. Can ent-CPP derivatives be harnessed for novel bioactivities through combinatorial biosynthesis?

  • Hybrid pathways : Fusion of ent-CPS with bacterial cytochrome P450s generates oxygenated diterpenoids with antimicrobial properties .
  • Chemoenzymatic synthesis : Semi-synthetic modification of ent-CPP (e.g., epoxidation) yields analogs for drug discovery screens .

Q. How do environmental stressors modulate ent-CPP metabolic channeling in planta?

  • Jasmonate signaling : Upregulates ent-CPS transcription via MYC2 transcription factors, redirecting GGPP flux from primary to specialized metabolism .
  • Substrate competition : Resource allocation between ent-CPP and other terpenoid pathways (e.g., carotenoids) under nutrient limitation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
ent-Copalyl diphosphate
Reactant of Route 2
ent-Copalyl diphosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.